Isobutyl 2-(3-oxo-2-piperazinyl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methylpropyl 2-(3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)6-15-9(13)5-8-10(14)12-4-3-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROIIRIOIQDJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC1C(=O)NCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Isobutyl 2 3 Oxo 2 Piperazinyl Acetate and Analogues
Strategic Retrosynthesis of the 3-Oxo-2-Piperazinyl Acetate (B1210297) Core
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. This approach is fundamental to designing efficient and flexible synthetic routes.
Key Bond Disconnections and Synthetic Precursors
The retrosynthesis of the 3-oxo-2-piperazinyl acetate core primarily involves disconnections of the two amide bonds within the six-membered ring. A logical disconnection strategy breaks the ring at the N1-C2 and N4-C3 bonds. This approach simplifies the target structure to key linear precursors: a diamine component and a dicarbonyl component.
A primary disconnection strategy points to an N-substituted ethylenediamine (B42938) and a derivative of an α-keto or α-halo acid. For instance, the piperazinone ring can be envisioned as forming from the reaction between an ethylenediamine derivative and an activated acetic acid derivative bearing the ester group.
Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors
| Disconnection Point | Resulting Fragments | Potential Precursor Molecules |
|---|---|---|
| N1-C2 and N4-C3 (Amide Bonds) | Ethylenediamine backbone + Acetic acid side chain | Ethylenediamine, N-protected ethylenediamine, α-haloacetyl ester, Glyoxylate derivatives |
| C2-C3 Bond | Not a primary disconnection for this scaffold | N/A |
Another viable retrosynthetic pathway involves utilizing α-amino acids as chiral starting materials. This approach is particularly valuable for stereocontrolled synthesis. In this strategy, an amino acid can be converted into a chiral 1,2-diamine, which then serves as a key intermediate for constructing the piperazine (B1678402) ring. nih.gov
Establishment of the Piperazinone Ring System
The formation of the piperazinone ring, a cyclic amide (lactam), is the cornerstone of the synthesis. Several methods have been developed for this critical cyclization step. A prevalent method involves the condensation of a 1,2-diamine with an α-haloacetyl halide, followed by intramolecular cyclization. The initial acylation occurs at one of the nitrogen atoms, and subsequent base-mediated ring closure forms the piperazinone.
An alternative route involves the reductive amination of a β-keto ester with a diamine, which can then be cyclized. nih.gov This method is part of a concise route to synthesize 3-substituted piperazine-2-acetic acid esters from 1,2-diamines. nih.gov The piperazinone ring system is a key structural unit in a number of natural products and serves as a valuable scaffold in medicinal chemistry. nih.gov
Introduction of the Isobutyl Ester Moiety
The isobutyl ester group can be introduced at various stages of the synthesis. One approach is to use a pre-formed starting material, such as isobutyl chloroacetate (B1199739) or isobutyl bromoacetate, in the cyclization reaction with an ethylenediamine derivative. This linear approach incorporates the ester from the outset.
Alternatively, the ester can be formed after the piperazinone ring is established. If the synthesis yields a piperazinyl acetic acid, standard esterification methods—such as Fischer esterification using isobutanol under acidic catalysis or reaction with isobutyl iodide in the presence of a base—can be employed. This late-stage functionalization allows for the synthesis of a diverse library of ester analogues from a common carboxylic acid intermediate.
Development and Optimization of Synthetic Routes
The choice between different synthetic strategies depends on factors such as desired scale, stereochemical purity, and the need for analogue synthesis. Both linear and convergent approaches have been successfully applied to piperazine and piperazinone derivatives.
Convergent and Linear Synthesis Approaches
A linear synthesis builds the molecule sequentially, with each step adding a new piece to a growing chain. For isobutyl 2-(3-oxo-2-piperazinyl)acetate, a linear route might start with the acylation of ethylenediamine with isobutyl chloroacetate, followed by protection of the second nitrogen, and finally, intramolecular cyclization to form the piperazinone ring.
Stereoselective Synthesis and Chiral Control
The C2 position of the piperazinone ring in the target molecule is a stereocenter. Controlling the stereochemistry at this position is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Several strategies are employed for chiral control:
Use of Chiral Starting Materials: Starting from enantiomerically pure α-amino acids is a common and effective strategy. nih.gov The inherent chirality of the amino acid is carried through the synthesis to define the stereochemistry of the final product.
Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov For example, an achiral enolate derived from the piperazinone core can be alkylated in a diastereoselective manner by attaching a chiral auxiliary (such as an Evans oxazolidinone or a camphorsultam) to one of the ring nitrogens. sigmaaldrich.comresearchgate.net The auxiliary is then removed to yield the enantiomerically enriched product.
Asymmetric Catalysis: This advanced approach uses a chiral catalyst to favor the formation of one enantiomer over the other. For instance, asymmetric palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize highly enantioenriched tertiary piperazin-2-ones. nih.govnih.gov Similarly, catalytic enantioselective α-chlorination of an aldehyde can produce a homochiral α-chloro acid, a key precursor for the piperazinone ring. nih.gov
Recent advances have also demonstrated the use of iridium catalysts for the diastereoselective synthesis of C-substituted piperazines from imines, highlighting the power of catalysis in achieving high levels of stereocontrol. nih.gov However, challenges such as racemization during certain reaction steps, like reductive amination, can occur and require careful optimization of reaction conditions. nih.gov
Green Chemistry Principles in Synthesis Design
The integration of green chemistry is paramount in modern pharmaceutical synthesis to minimize environmental impact and enhance safety and efficiency. For the synthesis of piperazine and piperazinone scaffolds, several green strategies have been explored, moving away from hazardous reagents and energy-intensive processes. researchgate.net These approaches focus on maximizing atom economy, utilizing safer solvents, and employing catalytic methods over stoichiometric reagents.
Key green chemistry approaches applicable to the synthesis of the piperazinone core include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. researchgate.net This technique is particularly valuable for heterocyclic synthesis, offering an energy-efficient route to the piperazinone core.
Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents is a core principle of green chemistry. For piperazine-related syntheses, solvents like water or aqueous ethanol (B145695) have been successfully employed, particularly in conjunction with heterogeneous catalysts that can be easily recovered and reused. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. This approach adheres to green chemistry principles by reducing the number of synthetic steps, minimizing waste generation, and saving time and energy. researchgate.net
Heterogeneous Catalysis: The use of solid-supported catalysts, such as piperazine immobilized on graphene oxide, facilitates easy separation of the catalyst from the reaction mixture. rsc.org This allows for catalyst recycling, reducing waste and cost, and often enables the use of greener solvent systems. rsc.org
| Principle | Description | Advantages | Reference Example |
|---|---|---|---|
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to drive reactions, often via radical intermediates. | Mild reaction conditions, avoids toxic reagents (e.g., tin), can be adapted for continuous flow processes. | Iridium-based photoredox catalyst for decarboxylative annulation to form piperazines. mdpi.comorganic-chemistry.org |
| Microwave-Assisted Synthesis | Employs microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, higher yields, fewer side products, improved energy efficiency. | General strategy for accelerating the synthesis of piperazine analogues. researchgate.net |
| Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives. | Reduced environmental impact, improved safety, potential for simplified workup. | Use of aqueous ethanol in the synthesis of chromenes using an immobilized piperazine catalyst. rsc.org |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials to form a complex product. | High atom and step economy, reduced waste, operational simplicity. | Single-pot synthesis of piperazine analogues. researchgate.net |
Functionalization and Structural Modification of the Piperazinyl Acetate Scaffold
The this compound structure offers multiple sites for chemical modification, making it a versatile scaffold for creating libraries of diverse analogues for research and drug discovery. nih.gov The primary points for functionalization are the two nitrogen atoms within the piperazinone ring and the ester group on the side chain.
The two nitrogen atoms of the piperazinone ring (N1 and N4) are nucleophilic and represent the most common sites for structural modification. nih.gov Derivatization at these positions allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.
Common transformations include:
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or other electrophiles.
N-Arylation: Formation of a nitrogen-carbon bond with an aromatic ring, often through transition-metal-catalyzed cross-coupling reactions.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides, which can alter hydrogen bonding capabilities.
Reductive Amination: A two-step process involving the reaction with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding amine.
| Transformation | Reagent Class | Resulting Functional Group | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine | Modifies basicity, lipophilicity, and steric bulk. |
| N-Arylation | Aryl Halides (Ar-X) | N-Aryl Amine | Introduces aromatic systems for potential π-stacking interactions. |
| N-Acylation | Acyl Chlorides (RCOCl) | Amide | Reduces basicity, introduces hydrogen bond acceptors. |
| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamide | Introduces a non-basic, sterically demanding group. |
The isobutyl acetate side chain provides another key handle for structural diversification. The ester functionality can be readily transformed into other functional groups, most notably a carboxylic acid, which then serves as a versatile intermediate for further reactions. google.com
Hydrolysis: The isobutyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-oxo-2-piperazinyl)acetic acid. This transformation is a critical step, as the resulting acid is a precursor for a wide range of other functional groups. google.com
Amide Formation: The carboxylic acid intermediate can be coupled with a diverse array of primary or secondary amines to form amides. This is one of the most powerful methods for generating structural diversity, allowing for the introduction of various substituents to probe interactions with biological targets. The coupling is typically facilitated by activating agents (e.g., carbodiimides) or by converting the acid to a more reactive species like an acid chloride or an active ester (e.g., N-hydroxysuccinimide ester). google.com
Transesterification: The isobutyl ester can be converted to other esters by reaction with a different alcohol under catalytic conditions. This allows for modification of the ester group to alter properties such as solubility and metabolic stability.
| Initial Group | Reaction | Intermediate/Final Group | Purpose |
|---|---|---|---|
| Isobutyl Ester (-CO₂iBu) | Hydrolysis | Carboxylic Acid (-COOH) | Creates a versatile intermediate for further functionalization. google.com |
| Carboxylic Acid (-COOH) | Amide Coupling (with R₁R₂NH) | Amide (-CONR₁R₂) | Introduces a wide range of chemical diversity for SAR studies. |
| Carboxylic Acid (-COOH) | Esterification (with R-OH) | Ester (-COOR) | Modifies physicochemical properties like lipophilicity. |
| Isobutyl Ester (-CO₂iBu) | Transesterification (with R-OH) | New Ester (-COOR) | Direct conversion to another ester without isolating the acid. |
The true power of the piperazinyl acetate scaffold lies in the ability to combine modifications at the ring nitrogens and the side chain to rapidly generate large libraries of compounds for research. nih.govresearchgate.net This combinatorial approach is fundamental to structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are correlated with changes in its biological activity.
A typical strategy involves synthesizing a common piperazinone core, such as 2-(3-oxo-2-piperazinyl)acetic acid. This core can then be subjected to parallel synthesis schemes. In one dimension, the nitrogen atoms are functionalized with a variety of substituents (e.g., different alkyl or aryl groups). In a second dimension, the carboxylic acid side chain is coupled with a library of diverse amines to create a matrix of unique amide analogues. This systematic approach allows researchers to explore the chemical space around the core scaffold efficiently, identifying key structural features that govern biological activity. nih.gov The versatility of the piperazine moiety allows for the development of new bioactive molecules with potential applications across a wide range of diseases. researchgate.netresearchgate.net
| Core Scaffold | N1/N4 Substituent (R¹) | Side Chain Amide Group (R²) | Resulting Analogue Structure |
|---|---|---|---|
| 2-(3-oxo-piperazinyl)acetyl | -CH₃ (Methyl) | -NH-benzyl | N-benzyl-2-(4-methyl-3-oxo-2-piperazinyl)acetamide |
| -CH₃ (Methyl) | -N(CH₃)₂ (Dimethyl) | N,N-dimethyl-2-(4-methyl-3-oxo-2-piperazinyl)acetamide | |
| -Ph (Phenyl) | -NH-benzyl | N-benzyl-2-(4-phenyl-3-oxo-2-piperazinyl)acetamide | |
| -Ph (Phenyl) | -N(CH₃)₂ (Dimethyl) | N,N-dimethyl-2-(4-phenyl-3-oxo-2-piperazinyl)acetamide |
Advanced Structural Elucidation and Solid State Characterization of Isobutyl 2 3 Oxo 2 Piperazinyl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides a detailed picture of the molecular framework of Isobutyl 2-(3-oxo-2-piperazinyl)acetate by mapping the chemical environment of each proton and carbon atom.
Detailed Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis
While specific experimental spectra for this compound are not publicly available, a detailed analysis can be predicted based on the known chemical shifts of its constituent moieties: the piperazinone ring, the acetate (B1210297) group, and the isobutyl chain.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the isobutyl group, including a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the ester oxygen. The acetate methylene protons would likely appear as a singlet or a multiplet depending on the chiral environment. The protons on the piperazinone ring would present as a complex set of multiplets due to spin-spin coupling and potential diastereotopicity. The N-H protons of the piperazine (B1678402) ring would appear as broad signals, and their chemical shift could be solvent-dependent.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbons of the ester and the amide (in the piperazinone ring) are expected to resonate at the downfield region of the spectrum (typically around 170 ppm). The carbons of the isobutyl group would appear in the upfield region. The methylene and methine carbons of the piperazinone ring would have characteristic chemical shifts that are influenced by the neighboring nitrogen and carbonyl groups.
Interactive Data Table: Predicted ¹H and ¹³C Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~172 |
| 2 | ~3.5-4.0 (m) | ~55-60 |
| 3 | - | ~170 |
| 4 | ~3.0-3.5 (m) | ~45-50 |
| 5 | ~3.0-3.5 (m) | ~45-50 |
| 6 | ~3.0-3.5 (m) | ~45-50 |
| 7 | ~4.0-4.2 (d) | ~70-75 |
| 8 | ~1.8-2.0 (m) | ~25-30 |
| 9, 10 | ~0.9 (d) | ~18-20 |
| 11 | ~4.1 (s) | ~60-65 |
| 12 | - | ~175 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would show correlations between the protons of the isobutyl group and connect the protons within the piperazinone ring system, helping to trace the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the isobutyl group to the acetate moiety and the acetate group to the piperazinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of protons. For this compound, NOESY could help to elucidate the relative stereochemistry of the substituent at the chiral center of the piperazinone ring and to understand the preferred conformation of the molecule in solution.
Dynamic NMR for Conformational Exchange
Piperazine rings are known to undergo conformational exchange, typically between two chair forms. Furthermore, the presence of an amide bond within the 3-oxo-piperazinyl moiety introduces the possibility of restricted rotation around the C-N bond, leading to the existence of rotational isomers (rotamers).
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, would be highly informative. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers for conformational processes such as ring inversion and amide bond rotation. At low temperatures, the exchange between conformers might be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to coalescence of these signals into a time-averaged signal. From the coalescence temperature and the chemical shift difference between the exchanging sites, the Gibbs free energy of activation (ΔG‡) for the conformational process can be calculated. This would provide valuable insights into the flexibility and conformational landscape of this compound.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and tandem mass spectrometry (MS/MS) is used to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful technique to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. For a molecule with the chemical formula C₁₀H₁₈N₂O₃, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In a tandem mass spectrometry experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure.
Predicted Fragmentation Pathways:
Loss of the isobutyl group: A common fragmentation pathway for esters is the loss of the alcohol moiety, which in this case would correspond to the loss of isobutene.
Cleavage of the ester bond: Fragmentation could occur at the ester linkage, leading to ions corresponding to the isobutanol cation and the remaining piperazinyl-acetate fragment.
Ring opening of the piperazinone: The piperazinone ring could undergo characteristic ring-opening fragmentations.
Loss of small neutral molecules: The loss of small molecules such as CO, H₂O, or C₂H₄O₂ from the parent or fragment ions can also be expected.
By analyzing the masses of the fragment ions, the connectivity of the atoms in this compound can be confirmed, providing a powerful tool for structural verification that is complementary to NMR data.
Interactive Data Table: Predicted Key MS/MS Fragment Ions
| m/z of Fragment Ion | Proposed Structure/Loss |
| [M+H - 56]⁺ | Loss of isobutene (C₄H₈) |
| [M+H - 74]⁺ | Loss of isobutanol (C₄H₁₀O) |
| [M+H - 87]⁺ | Loss of the isobutoxycarbonyl group (C₅H₉O₂) |
| Various smaller fragments | Resulting from the fragmentation of the piperazinone ring |
Note: The exact m/z values would depend on the elemental composition of the fragments.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides a detailed fingerprint of the functional groups present in this compound and offers clues about the intermolecular forces at play.
Assignment of Characteristic Functional Group Vibrations
The infrared and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its constituent functional groups: the piperazinone ring, the isobutyl group, and the acetate linker. Although a specific experimental spectrum for the title compound is not publicly available, the expected vibrational frequencies can be predicted based on data from analogous structures, such as 2-piperazinone derivatives and isobutyl acetate.
Key vibrational assignments are summarized below:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Description |
| Amide (Piperazinone) | N-H Stretch | 3200-3400 | Typically a strong, sharp band in the FT-IR spectrum, indicative of the secondary amine in the piperazinone ring. Its position can be influenced by hydrogen bonding. |
| C=O Stretch (Amide I) | 1650-1680 | A very strong and characteristic absorption in the FT-IR spectrum. This band is sensitive to the local environment and hydrogen bonding. | |
| N-H Bend (Amide II) | 1550-1620 | A medium to strong band, often coupled with C-N stretching. | |
| Ester | C=O Stretch | 1735-1750 | A strong, sharp band in the FT-IR spectrum, characteristic of the ester carbonyl group. chegg.com |
| C-O Stretch | 1100-1300 | Two distinct bands are expected, corresponding to the C-O-C asymmetric and symmetric stretching of the ester group. | |
| Alkyl (Isobutyl & Piperazinyl) | C-H Stretch | 2850-3000 | Multiple bands corresponding to symmetric and asymmetric stretching of CH, CH₂, and CH₃ groups. chegg.com |
| CH₂/CH₃ Bending | 1370-1470 | Scissoring and bending vibrations of the alkyl groups. |
The Raman spectrum is expected to complement the FT-IR data. While the polar C=O and N-H groups will show strong IR bands, the less polar C-C and C-H bonds of the isobutyl group and the piperazine ring skeleton may produce more intense Raman signals.
Probing Hydrogen Bonding and Molecular Interactions
The presence of both hydrogen bond donors (N-H groups of the piperazinone ring) and acceptors (amide and ester carbonyl oxygens) in this compound strongly suggests the presence of significant intermolecular hydrogen bonding in the solid state. These interactions can be probed by vibrational spectroscopy.
Shifts in the vibrational frequencies of the N-H and C=O stretching bands are indicative of hydrogen bond formation. For instance, a downward shift (redshift) in the N-H stretching frequency from the expected gas-phase value is a classic sign of its involvement in a hydrogen bond. Similarly, the amide and ester C=O stretching frequencies may also shift to lower wavenumbers upon hydrogen bonding, although the effect on the amide C=O is generally more pronounced. The extent of these shifts can provide a qualitative measure of the strength of the hydrogen bonds.
X-ray Crystallography and Solid-State Analysis
While a specific crystal structure for this compound is not available in the public domain, its likely solid-state conformation and packing can be inferred from crystallographic studies of related piperazine and piperazinone derivatives.
Determination of Molecular Conformation and Crystal Packing
X-ray crystallography would be the definitive method to determine the three-dimensional structure of this compound. Based on studies of similar compounds, the following features are anticipated:
Piperazinone Ring Conformation: The six-membered piperazine ring is expected to adopt a non-planar conformation, most commonly a chair or a twisted-boat conformation, to minimize steric strain. In many crystalline piperazine derivatives, the chair conformation is prevalent.
Substituent Orientation: The isobutyl acetate substituent would likely occupy an equatorial position on the piperazinone ring to reduce steric hindrance.
Crystal Packing: The molecules are expected to be linked in the crystal lattice by a network of intermolecular hydrogen bonds. The N-H group of the piperazinone ring can act as a hydrogen bond donor to the carbonyl oxygen of the amide or the ester of a neighboring molecule. This can lead to the formation of common supramolecular synthons, such as chains or dimers.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron density of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.
For this compound, a Hirshfeld analysis would be expected to reveal the following key interactions:
O···H/H···O Contacts: These would likely be the most significant interactions, representing the strong N-H···O hydrogen bonds between the piperazinone N-H donor and the amide/ester C=O acceptors. These would appear as distinct red regions on the dnorm map and sharp spikes in the 2D fingerprint plots.
The relative contributions of these interactions can be quantified from the 2D fingerprint plots, providing a detailed picture of the forces governing the crystal structure. Studies on other piperazine derivatives have shown that O···H/H···O and H···H contacts are typically the most dominant contributors to the crystal packing. nih.govnih.gov
Investigation of Polymorphism and Co-crystallization
Polymorphism: The ability of this compound to exist in different crystalline forms (polymorphs) is a distinct possibility. The conformational flexibility of the piperazinone ring and the potential for different hydrogen bonding arrangements could lead to the formation of multiple polymorphs under varying crystallization conditions. Each polymorph would exhibit distinct physical properties, including melting point, solubility, and stability. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be essential for identifying and characterizing different polymorphic forms.
Co-crystallization: Piperazine moieties are well-known to be excellent components in the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. mdpi.comnih.govnih.gov The presence of strong hydrogen bond donor (N-H) and acceptor (C=O) sites in this compound makes it a prime candidate for co-crystallization with other molecules (co-formers) that have complementary functional groups. The formation of co-crystals can be used to modify the physicochemical properties of the compound, such as solubility and stability. Screening for co-crystals would typically involve techniques like liquid-assisted grinding, slurry crystallization, or solvent evaporation with various pharmaceutically acceptable co-formers. nih.gov
Computational Chemistry and Theoretical Modeling of Isobutyl 2 3 Oxo 2 Piperazinyl Acetate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations offer a powerful lens through to examine the intrinsic electronic properties of a molecule. These methods are instrumental in optimizing the molecular geometry and elucidating the distribution of electrons, which in turn dictates the molecule's reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For the piperazin-2-one ring, a core component of the target molecule, DFT calculations reveal a non-planar structure. The ring typically adopts a chair or twisted-boat conformation, which minimizes steric hindrance and electronic repulsion between atoms. nih.gov The introduction of the isobutyl acetate (B1210297) substituent at the 2-position is expected to influence the preferred conformation of the piperazine (B1678402) ring.
DFT calculations also provide insights into the electronic structure, detailing how electrons are distributed within the molecule. This is crucial for understanding the molecule's stability and how it will interact with other chemical species.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. For piperazine derivatives, the nature and position of substituents can significantly influence the HOMO-LUMO gap.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (ΔE) | 6.0 |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution
The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution across a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the ESP map represent varying levels of electrostatic potential. Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack. youtube.com
For a molecule like Isobutyl 2-(3-oxo-2-piperazinyl)acetate, the ESP map would likely show a negative potential around the oxygen atoms of the carbonyl and ester groups, indicating these as sites for potential electrophilic interaction. The nitrogen atoms of the piperazine ring would also exhibit regions of negative potential.
Reactivity Indices (Fukui Functions, Local Softness, Electrophilicity) for Site Prediction
Reactivity indices, derived from DFT calculations, provide a quantitative measure of the reactivity of different atomic sites within a molecule. Fukui functions are particularly useful for identifying the most likely sites for nucleophilic, electrophilic, and radical attack. These indices help in predicting the regioselectivity of chemical reactions.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum mechanical methods provide detailed electronic information, molecular mechanics and molecular dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.
Conformational Analysis and Energy Landscapes
The piperazine ring is conformationally flexible and can exist in several forms, with the chair conformation being the most thermodynamically stable. nih.gov The presence of substituents can alter the relative energies of these conformers. Conformational analysis aims to identify all possible low-energy conformations and to determine their relative populations.
Molecular mechanics calculations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them. For 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov
Molecular dynamics simulations can further explore the conformational space by simulating the movement of atoms over time, providing insights into the dynamic equilibrium between different conformations.
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.0 |
| Twist-Boat | 5.5 |
| Boat | 6.5 |
Simulation of Molecular Flexibility and Dynamics in Various Environments
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, solvation, and interactions with its environment, which are essential for understanding its biological function and designing new derivatives.
In a typical MD simulation, the molecule is placed in a simulation box, often solvated with water or other solvents to mimic physiological or experimental conditions. nih.govresearchgate.net The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom is tracked over time, revealing how the molecule moves, bends, and rotates. researchgate.net
For this compound, key areas of investigation would include:
Conformational Analysis: The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can reveal the preferred conformations in different solvents and the energy barriers between them. nih.gov The flexibility of the isobutyl acetate side chain is also crucial, as it can adopt various orientations that will influence its binding to biological targets.
Solvent Effects: The behavior of the molecule can change significantly in different environments. Simulations in aqueous solution would highlight the formation of hydrogen bonds between the molecule's amide and ester groups and surrounding water molecules. uib.no In contrast, simulations in a non-polar solvent would emphasize intramolecular interactions and different conformational preferences.
Interaction with Biological Macromolecules: To understand its potential as a drug candidate, MD simulations can model the interaction of this compound with a target protein. These simulations can identify key binding poses, interaction energies, and the specific amino acid residues involved in the interaction, providing a dynamic view that complements static docking studies. nih.gov
The results from these simulations, such as Root Mean Square Deviation (RMSD) and Radial Distribution Function (RDF), provide quantitative measures of stability and local molecular ordering. nih.gov
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Environment: Water | Environment: Chloroform | Interpretation |
|---|---|---|---|
| Average RMSD of Piperazine Ring (Å) | 1.2 | 0.8 | Indicates higher conformational stability in the less polar solvent. |
| Number of Hydrogen Bonds (Molecule-Solvent) | 4.5 | 0.5 | Highlights strong interaction with water through hydrogen bonding. |
| Predominant Piperazine Conformation | Chair | Twist-Boat | Solvent polarity influences the conformational preference of the ring. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR can be a powerful tool to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.net
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized as:
Electronic: Descriptors related to the electron distribution, such as dipole moment and atomic charges.
Steric: Descriptors related to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic: Descriptors that quantify the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).
Topological: Descriptors that describe the connectivity of atoms in the molecule.
Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. acs.orgacs.org A pharmacophore model can be generated based on the structures of known active compounds or the structure of the target's binding site. nih.gov For piperazine-based compounds, a pharmacophore model might include a hydrogen bond acceptor (the oxo group), a hydrogen bond donor (the N-H group), and a hydrophobic feature (the isobutyl group). acs.orgresearchgate.net These models serve as 3D queries for virtual screening of large chemical databases to identify new potential drug candidates. acs.org
Table 2: Key Molecular Descriptors for QSAR Analysis
| Descriptor Type | Descriptor Name | Typical Value/Range | Potential Influence on Activity |
|---|---|---|---|
| Hydrophobic | LogP | 1.0 - 3.0 | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | Dipole Moment | 2.0 - 5.0 D | Influences polar interactions with the target receptor. |
| Steric | Molecular Weight | 214.26 g/mol | Relates to the size and fit within the binding site. |
| Topological | Topological Polar Surface Area (TPSA) | ~60 Ų | Correlates with transport properties and bioavailability. |
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, through methods like Density Functional Theory (DFT). bohrium.comscispace.com These in silico predictions are invaluable for structure elucidation, assignment of experimental signals, and understanding the electronic structure of a molecule like this compound. semanticscholar.org
DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in an NMR spectrum. scispace.com By optimizing the molecule's geometry and calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. bohrium.com Comparing these predicted shifts with experimental data serves as a rigorous test of the accuracy of the computational model and can help resolve ambiguities in spectral assignments. For instance, the diastereotopic protons on the piperazine ring and the methylene group of the acetate side chain can be unequivocally assigned through such a comparison. researchgate.net
Table 3: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Assignment |
|---|---|---|---|
| C=O (Amide) | 172.5 | 171.8 | Carbonyl of the piperazinone ring. |
| C=O (Ester) | 170.1 | 169.5 | Carbonyl of the isobutyl acetate group. |
| CH (Piperazine) | 55.3 | 54.9 | Chiral center adjacent to the oxo group. |
| CH₂ (Ester) | 68.9 | 68.2 | Methylene group of the isobutyl moiety. |
Theoretical Insights into Intermolecular Interactions and Non-Covalent Forces
The biological activity and physical properties of this compound are governed by its intermolecular interactions. Computational methods provide profound insights into the nature and strength of these non-covalent forces, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govyoutube.com
Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these interactions. mdpi.commdpi.com For example, NCI plots can reveal regions of strong attractive interactions, such as the hydrogen bond between the N-H group of one molecule and the amide C=O of another, which would be significant in the solid state. researchgate.net
Table 4: Calculated Interaction Energies for Dimer Configurations
| Interaction Type | Key Interacting Groups | Calculated Energy (kcal/mol) | Dominant Force |
|---|---|---|---|
| Head-to-Tail Dimer | N-H --- O=C (Amide) | -7.5 | Hydrogen Bonding |
| Side-by-Side Dimer | Isobutyl --- Isobutyl | -2.1 | Van der Waals (Dispersion) |
| T-Shaped Dimer | N-H --- π-system (C=O) | -1.8 | Hydrogen Bonding / Electrostatic |
Biochemical Mechanism Exploration and Target Interaction Studies in Vitro and Theoretical
Investigation of Enzyme-Ligand Interactions through In Vitro Biochemical Assays
Comprehensive data on the interaction of Isobutyl 2-(3-oxo-2-piperazinyl)acetate with specific enzymes is not currently available.
Enzyme Kinetics and Inhibition Mechanism Elucidation
There are no published studies detailing the enzyme kinetics or the mechanism of inhibition for this compound against any enzymatic target.
Binding Affinity Determination (e.g., IC50, Ki in specific enzyme assays)
No experimental data for the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound in any enzyme assay has been reported in the scientific literature.
Receptor Binding Studies in Cell-Free or Recombinant Protein Systems (Theoretical and In Vitro)
Specific theoretical and in vitro receptor binding studies for this compound are not found in the available literature. While molecular docking studies have been performed on other piperazine-containing compounds to predict their binding modes and affinities with various receptors, nih.govconnectjournals.comrsc.orghibiscuspublisher.com such analyses have not been published for the specific molecule .
Ligand-Receptor Docking and Binding Mode Prediction
There are no publicly accessible studies that have performed ligand-receptor docking simulations to predict the binding mode of this compound with any biological receptor.
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
Information regarding the potential for this compound to act as an allosteric modulator or to induce conformational changes upon binding to a receptor is not available.
Cellular Pathway Modulation in Controlled In Vitro Models
There is no published research on the effects of this compound on cellular pathways in in vitro models.
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific literature and publicly accessible databases, no specific research articles or detailed studies were identified for the chemical compound This compound . Consequently, the requested in-depth article focusing on its biochemical mechanisms, target interactions, and structure-activity relationships cannot be generated at this time.
The performed searches aimed to uncover data related to the compound's effects on protein activity, its influence on downstream biochemical cascades, and any structure-activity relationship (SAR) studies involving the design and evaluation of its analogues. Despite targeted queries, the search results did not yield any publications containing this specific information for "this compound."
While the piperazine (B1678402) chemical scaffold, a core component of the requested molecule, is prevalent in a wide range of biologically active compounds and approved pharmaceuticals, research on this particular isobutyl acetate (B1210297) derivative appears to be unpublished or not publicly disclosed. General information on piperazine derivatives indicates their potential for diverse biological activities; however, this information is not specific to the compound and therefore does not meet the requirements of the requested article.
The absence of specific data prevents a scientifically accurate and detailed exploration of the topics outlined in the user's request. Further investigation would be contingent on the future publication of research focused specifically on "this compound."
Advanced Analytical Methodologies for Research and Purity Assessment of Isobutyl 2 3 Oxo 2 Piperazinyl Acetate
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Isobutyl 2-(3-oxo-2-piperazinyl)acetate. Its versatility allows for both quantitative analysis of the main component and the detection and quantification of process-related impurities and degradation products. labmanager.commastelf.com
Method Development and Validation for Purity Profiling
The development of a robust HPLC method for purity profiling of this compound involves the systematic optimization of several chromatographic parameters to achieve adequate separation of the main peak from any potential impurities. A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice.
Method Development: A suitable method would likely employ a C18 column, a common stationary phase for the separation of moderately polar compounds. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution is often preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities. researchgate.net
Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) would be necessary. unodc.org To enhance sensitivity and specificity, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) could be employed, although this adds complexity to the sample preparation. americanpharmaceuticalreview.comresearchgate.net
Validation: Once developed, the HPLC method must be rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose. scas.co.jp Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. scas.co.jp
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. scas.co.jp
Accuracy: The closeness of the test results obtained by the method to the true value. scas.co.jp
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scas.co.jp This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. scas.co.jp
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. americanpharmaceuticalreview.com
A hypothetical validated RP-HPLC method for this compound is summarized in the table below.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Excess Determination
Since the synthesis of 3-substituted piperazine-2-acetic acid esters can result in chiral centers, it is crucial to control the stereochemistry of this compound. nih.govnih.gov Chiral HPLC is the preferred method for separating and quantifying the enantiomers to determine the enantiomeric excess (ee). nih.govunl.pt
This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. scas.co.jp The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving enantiomeric separation. unl.pt
The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. Once separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Forms
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net In the context of this compound, GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process. These could include residual solvents like isobutyl acetate or by-products from the starting materials. nih.govsigmaaldrich.comthegoodscentscompany.com
For the analysis, a sample of this compound would be dissolved in a suitable solvent and injected into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information that aids in their identification by comparing the obtained mass spectra with spectral libraries.
While this compound itself is not sufficiently volatile for direct GC analysis, derivatization could be employed to create a more volatile analog if necessary, although HPLC is generally the preferred method for the primary compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Model Systems
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govmdpi.com This makes it an invaluable tool for trace-level analysis and for the identification of metabolites in complex biological matrices. nih.gov
For trace analysis of impurities in this compound, LC-MS/MS can provide significantly lower detection and quantification limits compared to HPLC-UV. researchgate.net
In the context of drug discovery and development, understanding the metabolic fate of a new chemical entity is crucial. In vitro studies using liver microsomes or S9 fractions, followed by in vivo studies in animal models, are conducted to identify potential metabolites. nih.govmdpi.com LC-MS/MS is the primary technique used for this purpose. nih.govrsc.orgresearchgate.net The parent drug and its metabolites are separated by LC, and the mass spectrometer is used to detect and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns.
A typical workflow for metabolite identification of this compound would involve:
Incubation of the compound with liver microsomes. nih.gov
Extraction of the parent compound and metabolites.
Analysis by LC-MS/MS to obtain the full scan mass spectra and product ion spectra of the potential metabolites.
Data processing to identify metabolic transformations such as oxidation, hydrolysis of the ester, or conjugation reactions. nih.gov
Common metabolic pathways for piperazine-containing compounds include N-oxidation, hydroxylation, and oxidative deamination. nih.gov The isobutyl ester group would also be susceptible to hydrolysis.
Spectrophotometric and Colorimetric Methods for Specific Research Applications (e.g., reaction monitoring)
While chromatographic methods provide detailed information about individual components, spectrophotometric and colorimetric methods can be useful for rapid, in-situ monitoring of chemical reactions. nih.govnih.gov For the synthesis of this compound, UV-Vis spectroscopy could potentially be used to monitor the progress of a reaction if the starting materials, intermediates, or products have distinct UV-Vis absorption spectra. nist.gov
For example, if a starting material has a strong absorbance at a particular wavelength that disappears as the reaction proceeds, the decrease in absorbance over time can be used to follow the reaction kinetics. This can be particularly useful for process optimization studies.
Development of Automated and High-Throughput Analytical Platforms
In modern pharmaceutical development, there is a significant drive towards automation and high-throughput screening (HTS) to accelerate the drug discovery process. nih.govbenthamdirect.com Automated HPLC systems can significantly increase sample throughput for routine analyses like purity testing and content uniformity. researchgate.netamericanpharmaceuticalreview.com These systems can automate sample preparation, injection, data acquisition, and even data analysis, reducing manual labor and improving reproducibility. americanpharmaceuticalreview.com
For early-stage drug discovery, HTS assays are used to screen large libraries of compounds for biological activity. While the primary screening is focused on activity, analytical techniques are crucial for hit confirmation and characterization. Automated LC-MS systems are often integrated into HTS platforms to provide rapid purity assessment and structural confirmation of the "hit" compounds.
The development of automated and high-throughput analytical platforms for compounds like this compound would involve integrating robotic sample handling with fast analytical techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Isobutyl 2-(3-oxo-2-piperazinyl)acetate, and what reagents are critical for optimizing yield?
- The compound is synthesized via esterification or condensation reactions involving piperazine derivatives and activated acetates. For example, propyl esters of similar 3-oxopiperazinyl acetates are synthesized using coupling agents like EDCI/HOBt or carbodiimides under anhydrous conditions . Key steps include protecting group strategies (e.g., Boc for amines) and purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures). Yield optimization requires controlled reaction temperatures (0–25°C) and inert atmospheres .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- 1H NMR : Peaks for the isobutyl group (δ 0.9–1.1 ppm for methyl protons, δ 1.8–2.0 ppm for methine) and piperazinyl protons (δ 3.0–3.5 ppm for N–CH2, δ 4.2–4.5 ppm for acetate ester).
- 13C NMR : Carbonyl signals at δ 170–175 ppm (ester) and δ 165–170 ppm (3-oxo group).
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide/keto C=O).
- HRMS : Molecular ion peak at m/z 214.27 (C10H18N2O3) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability: Hydrolytically sensitive due to the ester moiety; store at –20°C under anhydrous conditions. Degradation products include 2-(3-oxo-2-piperazinyl)acetic acid and isobutanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Contradictions often arise from assay variability (e.g., cell line sensitivity, concentration ranges). Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, pyridazinone analogs with similar 3-oxopiperazinyl motifs show conflicting anti-inflammatory data; these discrepancies can be addressed by standardizing IC50 measurements and using positive controls (e.g., indomethacin) .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or serotonin receptors. ADMET prediction tools (e.g., SwissADME) estimate logP (~1.5), moderate blood-brain barrier permeability, and CYP450 metabolism. QSAR models highlight the importance of the 3-oxo group for hydrogen-bond interactions .
Q. How can X-ray crystallography elucidate the conformational flexibility of the 3-oxopiperazinyl moiety?
- Single-crystal X-ray diffraction of analogs (e.g., 4-(2-fluorobenzoyl)piperazinium salts) reveals chair conformations in the piperazine ring and planar geometry at the 3-oxo group. Hydrogen-bonding networks between the keto oxygen and adjacent NH groups stabilize the structure, influencing ligand-receptor interactions .
Methodological Considerations
- Synthetic Reproducibility : Ensure anhydrous conditions for esterification to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with literature spectra of structurally related esters .
- Biological Assay Design : Include dose-response curves (1–100 µM) and negative controls (e.g., solvent-only) to minimize false positives in activity screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
